molecular formula C12H8Br2O B165872 Bis(4-bromophenyl) ether CAS No. 2050-47-7

Bis(4-bromophenyl) ether

Cat. No.: B165872
CAS No.: 2050-47-7
M. Wt: 328 g/mol
InChI Key: YAWIAFUBXXPJMQ-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) ether, also known as 4,4’-dibromodiphenyl ether, is an organic compound with the molecular formula C12H8Br2O. It is characterized by the presence of two bromine atoms attached to the phenyl rings and an ether linkage between the phenyl groups. This compound is commonly used in various chemical processes and has applications in multiple fields, including as a flame retardant in plastics and textiles .

Scientific Research Applications

Bis(4-bromophenyl) ether has several applications in scientific research:

Safety and Hazards

“Bis(4-bromophenyl) ether” is classified as a poison by the intraperitoneal route . When heated to decomposition, it emits toxic fumes of bromine . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is advised .

Future Directions

“Bis(4-bromophenyl) ether” is a persistent organic environmental pollutant and is the metabolism of polybrominated diphenylethers, which are widely used as bromine-based fire retardants . The preparation of certified reference material is of great significance for the related research and detection of bromine-based fire retardants .

Biochemical Analysis

Biochemical Properties

Bis(4-bromophenyl) ether plays a role in biochemical reactions primarily due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can induce or inhibit these enzymes, affecting the metabolism of other substances. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and bioavailability in the body .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways, particularly those involving the thyroid hormone receptor, leading to altered gene expression and cellular metabolism. Studies have shown that exposure to this compound can result in oxidative stress, apoptosis, and changes in cell proliferation rates. These effects are particularly pronounced in liver and thyroid cells, where the compound can interfere with normal cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various downstream signaling pathways. This binding can result in the induction of cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of xenobiotics. Additionally, this compound can inhibit certain enzymes, such as acetylcholinesterase, affecting neurotransmitter levels and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, but at higher doses, it can cause significant toxic effects. These include liver damage, thyroid dysfunction, and neurobehavioral alterations. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes. High doses of this compound can also result in reproductive toxicity and developmental abnormalities .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, affecting its distribution to different tissues. The compound can also interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), influencing its uptake and accumulation in specific cells. These interactions play a crucial role in determining the localization and bioavailability of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications. In mitochondria, this compound can affect mitochondrial function, leading to changes in energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl) ether can be synthesized through the bromination of diphenyl ether. One common method involves the use of 1,2-dichloroethane as the solvent and a brominating agent such as bromine or N-bromosuccinimide. The reaction is typically carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or column chromatography to remove any impurities .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed:

Comparison with Similar Compounds

    4-Bromodiphenyl ether: Similar in structure but with only one bromine atom.

    4,4’-Dibromobiphenyl: Contains two bromine atoms but lacks the ether linkage.

    4-Chlorodiphenyl ether: Similar structure with chlorine atoms instead of bromine.

Uniqueness: Bis(4-bromophenyl) ether is unique due to its specific combination of bromine atoms and ether linkage, which imparts distinct chemical properties. Its high bromine content makes it particularly effective as a flame retardant, and its reactivity allows for diverse chemical transformations .

Properties

IUPAC Name

1-bromo-4-(4-bromophenoxy)benzene
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InChI

InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWIAFUBXXPJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9024015
Record name 4,4'-Dibromodiphenyl ether
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Molecular Weight

328.00 g/mol
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CAS No.

2050-47-7
Record name BDE 15
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Record name 4,4'-Dibromodiphenyl ether
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Record name Bis(4-bromophenyl) ether
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Record name Benzene, 1,1'-oxybis[4-bromo-
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Record name 4,4'-DIBROMODIPHENYL ETHER
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Synthesis routes and methods

Procedure details

Still other approaches to the preparation of 4,4'-dibromodiphenyl ether involve condensation reactions. Thus, when bromobenzenes were heated with iodyl sulfate and then with concentrated, hydrochloric acid, R2I+Cl- was formed which, on coupling with para-bromophenol in aqueous solution containing sodium hydroxide, gave 4,4'-dibromodiphenyl ether. (Nilsson, C. A., et al., Chemosphere 1977, 6(9), 599-607; C.A. 88: 22273k). Another low yield synthesis of 4,4'-dibromodiphenyl ether utilizes coupling of para-dibromobenzene with phenol. Thus, heating para-dibromobenzene with phenol and potassium hydroxide in the presence of freshly precipitated copper at 180° C. with continuous water removal gave 27 percent yield of para-dibromo diphenyl ether, with somewhat higher yields being obtained at higher temperature. (Bakhvalov, et al., Izv. Akad Nauk SSSR, Ser.Khim. 1970, (1), 143-5;, C.A. 72: 110930x). German Offen No. 2,242,519 describes the synthesis of 4,4'-dibromodiphenyl ether by a soventless Ullmann reaction of halobenzenes with alkali metal phenolates in the presence of cuprous or cupric oxide at 130°-65° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Bis(4-bromophenyl) ether a valuable starting material for synthesizing polymers?

A1: this compound serves as a crucial monomer in various polymerization reactions. Its structure, featuring two reactive bromine atoms, enables it to participate in palladium-catalyzed aryl amination reactions, also known as Hartwig-Buchwald polycondensation reactions [, ]. This reaction allows for the formation of a new carbon-nitrogen bond by coupling this compound with aromatic diamines, ultimately leading to the creation of poly(amine ether)s (PAEs).

Q2: Can you elaborate on the properties of the polymers synthesized using this compound?

A2: Poly(amine ether)s, synthesized using this compound as a starting material, demonstrate desirable properties for high-performance applications []. These include:

    Q3: Are there any specific examples of how the structure of polymers derived from this compound influences their properties?

    A3: Research indicates that incorporating alkyl and aryl ether groups into the polymer backbone alongside the this compound unit significantly impacts the material's electrochromic properties []. For example, poly(triphenylamine alkyl ether) demonstrates a color change from colorless to light blue and red upon oxidation, while poly(triphenylamine aryl ether) exhibits a shift from colorless to light blue when oxidized. This difference highlights the role of structural modifications in tuning the optical properties of the resulting polymers.

    Q4: Besides polymers, are there other applications of this compound in materials science?

    A4: this compound serves as a precursor for synthesizing a novel bisphosphonic acid, 4-(4'-phosphonophenoxy)phenyl phosphonic acid []. This acid acts as a building block for creating metal bisphosphonates with various metals like Manganese, Iron, Cobalt, Nickel, Copper, and Zinc. These metal-organic frameworks demonstrate potential in diverse applications, including catalysis, gas storage, and sensing.

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